2-(2-Phenoxyacetamido)propanoic acid
Overview
Description
2-(2-Phenoxyacetamido)propanoic acid, also known as Phenoxybenzamine, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder with a molecular weight of 303.4 g/mol and a melting point of 146-148°C. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Exposure Assessment in Agricultural Settings
Research has explored the exposure of farm workers to various phenoxy acid herbicides, including compounds similar to 2-(2-Phenoxyacetamido)propanoic acid. These studies involve the urinalysis of parent chemicals and their metabolites to evaluate worker exposure in agricultural settings. The percutaneous absorption and inhaled doses of these compounds are key factors in understanding their occupational health implications (Manninen et al., 1986).
Herbal Medicine and Anti-inflammatory Properties
Investigations into the properties of novel phenolic compounds, structurally similar to 2-(2-Phenoxyacetamido)propanoic acid, have led to the discovery of anti-inflammatory activities. These studies, particularly focusing on compounds isolated from herbal sources like Eucommia ulmoides Oliv., contribute to understanding the potential medicinal applications of these chemical structures (Ren et al., 2021).
Sustainable Material Science Applications
Research into phloretic acid, which shares similarities with 2-(2-Phenoxyacetamido)propanoic acid, has explored its use in enhancing the reactivity of molecules for the creation of polybenzoxazine, a type of thermosetting resin. This area of study highlights the potential of using naturally occurring phenolic compounds in developing sustainable materials for various industrial applications (Trejo-Machin et al., 2017).
Anti-Aging Skin Care Applications
Phloretic acid, structurally related to 2-(2-Phenoxyacetamido)propanoic acid, has been studied for its application in anti-aging skin care products. The biological properties of such compounds make them suitable for formulations aimed at reducing skin wrinkles and promoting skin health (Wawrzyniak et al., 2016).
Environmental Monitoring and Analysis
Studies have been conducted on the detection of phenoxy herbicides, including those structurally related to 2-(2-Phenoxyacetamido)propanoic acid, in environmental samples like water. These investigations are crucial for monitoring environmental pollution and understanding the ecological impact of herbicide use (Nuhu et al., 2012).
Antimicrobial Applications
Chiral derivatives of 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid, which are structurally related to 2-(2-Phenoxyacetamido)propanoic acid, have shown promising antibacterial activities. This research is particularly focused on the synthesis of these compounds and their in vitro activities against various bacteria, contributing to the field of antimicrobial drug development (Zhang et al., 2011).
Antibiotic Analogs and Synthesis
The synthesis of compounds structurally related to 2-(2-Phenoxyacetamido)propanoic acid has been explored in the context of β-lactam antibiotics. These studies delve into the chemical processes involved in creating new antibiotic compounds, which is critical in the ongoing battle against bacterial resistance (Doyle et al., 1977).
Molecular Docking Studies in Antimicrobial Research
Research involving molecular docking studies of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives, closely related to 2-(2-Phenoxyacetamido)propanoic acid, has been conducted to understand their effectiveness against various pathogens. This area of study is significant for the development of new antimicrobial agents (Nirmalan et al., 2016).
Herbicide Research and Environmental Impact
Studies on the adsorption and degradation of phenoxyalkanoic acid herbicides, similar in structure to 2-(2-Phenoxyacetamido)propanoic acid, have been conducted to assess their environmental impact. This research is vital for understanding the potential risks of herbicide contamination in soil and water systems (Paszko et al., 2016).
properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMBJDLBNSHJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenoxyacetamido)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.